molecular formula C9H6ClNOS B13127091 1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone

1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone

Cat. No.: B13127091
M. Wt: 211.67 g/mol
InChI Key: JGZUFQJOPVQBTO-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone typically involves the reaction of 2-chlorobenzothiazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization using ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit key enzymes or receptors involved in various cellular processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone is unique due to its specific combination of a benzothiazole core with a chlorine substituent and an ethanone group. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

1-(2-chloro-1,3-benzothiazol-4-yl)ethanone

InChI

InChI=1S/C9H6ClNOS/c1-5(12)6-3-2-4-7-8(6)11-9(10)13-7/h2-4H,1H3

InChI Key

JGZUFQJOPVQBTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)SC(=N2)Cl

Origin of Product

United States

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